molecular formula C16H22ClNO2 B022199 Pethoxamid CAS No. 106700-29-2

Pethoxamid

Cat. No.: B022199
CAS No.: 106700-29-2
M. Wt: 295.8 g/mol
InChI Key: CSWIKHNSBZVWNQ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Pethoxamid, a chloroacetamide herbicide, primarily targets the very-long-chain fatty acid (VLCFA) synthases and DNA . VLCFA synthases are crucial enzymes involved in the biosynthesis of very-long-chain fatty acids, which are essential components of cellular structures and signaling pathways. DNA, on the other hand, is the genetic material that carries the instructions for the growth, development, functioning, and reproduction of all known organisms.

Mode of Action

This compound interacts with its targets in a specific manner. Molecular docking studies have revealed that this compound binds selectively to GC-rich regions in the minor groove of the DNA structure . It also shows remarkable binding affinity against all synthases taking part in the sequential biosynthesis of VLCFAs . This multiple binding ability of this compound with DNA and VLCFA synthases is believed to be the primary mode of action of this herbicide.

Biochemical Pathways

The interaction of this compound with VLCFA synthases disrupts the sequential biosynthesis of VLCFAs . This disruption affects the normal functioning of the cells, leading to various downstream effects such as inhibition of cell division . The binding of this compound to DNA can also cause genotoxic effects, leading to DNA damage .

Pharmacokinetics

It is known that this compound can leach into water and soil , indicating its potential for distribution in the environment. More detailed studies are needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The action of this compound results in both cytotoxic and genotoxic effects. It has been observed to cause concentration- and time-dependent decreases in the mitotic index (MI), an indicator of cell division . It also leads to an increase in chromosomal aberrations such as disturbed ana-telophase, chromosome laggards, stickiness, anaphase bridges, and DNA damage . These molecular and cellular effects contribute to the herbicidal action of this compound, inhibiting the growth of undesired plants .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, this compound can leach into water and soil , which can affect its distribution and action. Furthermore, it can cause toxic effects to non-target species in the environment . Therefore, the use of this compound must be carefully managed to minimize its environmental impact and maximize its efficacy.

Biochemical Analysis

Biochemical Properties

Pethoxamid interacts with various enzymes and proteins. For instance, it has been found to bind selectively to GC-rich regions in the minor groove of the DNA structure . It also shows remarkable binding affinity against all synthases involved in the sequential biosynthesis of very-long-chain fatty acids (VLCFAs) .

Cellular Effects

This compound has been observed to cause concentration- and time-dependent decreases in the mitotic index (MI), while increasing chromosomal aberrations (CAs) such as disturbed ana-telophase, chromosome laggards, stickiness, anaphase bridges, and DNA damage in Allium cepa root cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through multiple binding abilities. It binds selectively to GC-rich regions in the minor groove of the DNA structure . It also interacts with VLCFA synthases, potentially influencing gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits high degradation efficiency at all chlorine dioxide concentrations and at all pH levels . The mineralization is incomplete, indicating that there may be long-term effects on cellular function .

Metabolic Pathways

This compound is involved in the metabolic pathways of VLCFAs . It interacts with all synthases involved in the sequential biosynthesis of VLCFAs, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Given its ability to bind to DNA and VLCFA synthases, it may interact with various transporters or binding proteins .

Subcellular Localization

Its ability to bind to DNA and VLCFA synthases suggests that it may be directed to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pethoxamid is synthesized through a multi-step chemical process. The primary synthetic route involves the reaction of 2-chloro-N-(2-ethoxyethyl)-N-(2-methyl-1-phenylprop-1-enyl)acetamide with various reagents under controlled conditions . The reaction typically requires a solvent such as acetonitrile and is carried out at a specific temperature to ensure optimal yield and purity .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are meticulously controlled. The process involves the use of high-purity reagents and solvents to achieve a product with a purity of 99.8% . The final product is then subjected to rigorous quality control measures to ensure it meets industry standards.

Chemical Reactions Analysis

Types of Reactions: Pethoxamid undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its degradation by chlorine dioxide, which results in the formation of multiple degradation products .

Common Reagents and Conditions:

Major Products Formed: The degradation of this compound by chlorine dioxide results in the formation of four primary degradation products, which have been identified using gas chromatography and mass spectrometry .

Properties

IUPAC Name

2-chloro-N-(2-ethoxyethyl)-N-(2-methyl-1-phenylprop-1-enyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClNO2/c1-4-20-11-10-18(15(19)12-17)16(13(2)3)14-8-6-5-7-9-14/h5-9H,4,10-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSWIKHNSBZVWNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN(C(=O)CCl)C(=C(C)C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4057928
Record name Pethoxamid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4057928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106700-29-2
Record name Pethoxamid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106700-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pethoxamid [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106700292
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pethoxamid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4057928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetamide, 2-chloro-N-(2-ethoxyethyl)-N-(2-methyl-1-phenyl-1-propen-1-yl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.106.359
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PETHOXAMID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/352ZYP854D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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